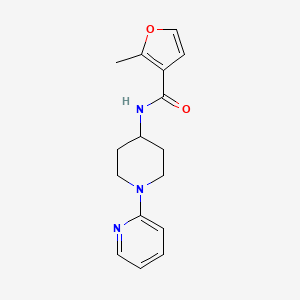
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A exerts its effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and cell survival. Inhibition of this pathway by N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A leads to a reduction in inflammation and cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it easy to study. However, one limitation of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A in vivo.
Synthesemethoden
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for the synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A is the Suzuki coupling reaction. This method involves the reaction of 1-bromo-2-pyrazine with 3-(5-tert-butyl-2-methylpyrazol-3-yl)piperidine-2,6-dione in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)14-10-15(23(4)22-14)21-17(25)13-6-5-9-24(12-13)16-11-19-7-8-20-16/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOZDBAPXMFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCCN(C2)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)


![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)

![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)


![N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)